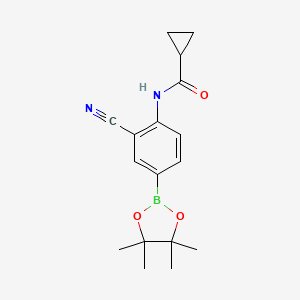

(2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BN2O3/c1-16(2)17(3,4)23-18(22-16)13-7-8-14(12(9-13)10-19)20-15(21)11-5-6-11/h7-9,11H,5-6H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVIZIXPZOZZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-Cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈BNO₃

- Molecular Weight : 253.11 g/mol

- CAS Number : 2649788-76-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of specific kinases such as GSK-3β (Glycogen Synthase Kinase 3 beta), which plays a crucial role in numerous cellular processes including metabolism and cell survival.

Inhibition of Kinases

Research indicates that derivatives of this compound exhibit inhibitory effects on several kinases:

- GSK-3β Inhibition : Compounds structurally similar to the target compound have demonstrated IC₅₀ values ranging from 10 nM to 1314 nM against GSK-3β. The most potent inhibitors often contain specific substituents that enhance binding affinity .

| Compound | IC₅₀ (nM) | Structure Feature |

|---|---|---|

| Compound I | 10 | Isopropyl group |

| Compound II | 50 | Cyclopropyl group |

| Compound III | 1314 | Methyl group |

Anti-inflammatory Activity

In vitro studies have shown that the compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in models of inflammation. For instance, compounds related to this structure significantly reduced NO levels in lipopolysaccharide-induced inflammation models .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (HT-22 and BV-2) revealed that certain derivatives did not significantly affect cell viability at concentrations up to 10 µM. However, some compounds did display cytotoxic effects at higher concentrations:

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | 95 |

| Compound B | BV-2 | 50 | 70 |

| Compound C | HT-22 | 100 | 30 |

Case Studies and Research Findings

- Case Study on GSK-3β Inhibition : A study published in MDPI explored various derivatives and their effects on GSK-3β inhibition. The results highlighted that modifications within the carboxamide moiety significantly influenced the inhibitory activity .

- Inflammation Model Study : Another research article focused on the anti-inflammatory properties of related compounds. It was found that at concentrations as low as 1 µM, significant reductions in IL-6 and NO levels were observed compared to controls .

- Metabolic Stability Assessment : The metabolic stability of the compound was evaluated using mouse liver microsomes, indicating high stability with negligible degradation over a specified time frame .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Comparisons

Physicochemical Properties

- Solubility : The carboxamide group enhances polarity versus esters () or alcohols (), improving aqueous solubility.

- Thermal Stability : Cyclopropane’s ring strain may lower melting points compared to cyclopentane derivatives ().

- Stereochemical Considerations : Diastereomerism in cyclic boronates () highlights the need for chiral resolution in bioactive applications.

Vorbereitungsmethoden

Amide Formation via Acylation

- Starting from an aromatic amine (e.g., 2-amino-4-boronate phenyl derivative), acylation with cyclopropanecarbonyl chloride in the presence of a base such as pyridine yields the cyclopropanecarboxamide intermediate.

- This step is typically performed under mild conditions to avoid decomposition of sensitive boronate esters.

- Example: Acylation of 4-bromopyridin-2-amine with cyclopropanecarbonyl chloride produces the corresponding cyclopropanecarboxamide derivative, which can be further functionalized.

Introduction of the Boronate Ester Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group is introduced via:

Suzuki–Miyaura cross-coupling : Using a halogenated aromatic intermediate (e.g., bromide) reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base (e.g., cesium carbonate) in solvents like dioxane or acetonitrile. This method allows selective borylation at the desired aromatic position.

Direct borylation : Using iridium catalysis or other metal-catalyzed C–H activation methods to install the boronate ester directly on the aromatic ring.

The boronate ester is stable and compatible with subsequent synthetic steps, enabling further functionalization.

Cyano Group Incorporation

The cyano group is introduced either by:

- Starting with cyano-substituted aromatic amines or halides.

- Nucleophilic substitution or cyanation reactions on suitable aromatic precursors.

The cyano substituent is generally introduced early in the synthesis to avoid interference with later steps.

Amide Formation via Condensation

- Conversion of carboxylic acid intermediates to primary amides is achieved by condensation with ammonium salts (e.g., NH4HCO3) using coupling agents like HATU and bases such as DIEA.

- This method provides good yields of the cyclopropanecarboxamide functionality while maintaining the integrity of boronate esters.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Acylation | Cyclopropanecarbonyl chloride, pyridine | Cyclopropanecarboxamide intermediate | Mild conditions, high selectivity |

| 2 | Suzuki–Miyaura cross-coupling | Pd(dppf)Cl2, Cs2CO3, bis(pinacolato)diboron, dioxane | Boronate ester substituted aromatic amide | Efficient borylation |

| 3 | Amide condensation | NH4HCO3, HATU, DIEA | Primary amide formation | High yield, mild conditions |

| 4 | Purification | Silica gel chromatography | Pure target compound | Standard purification |

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions to preserve the sensitive boronate ester moiety.

- The use of coupling agents like HATU ensures efficient amide bond formation without racemization or side reactions.

- The Suzuki–Miyaura cross-coupling is the preferred method for installing the boronate ester due to its robustness and tolerance of various functional groups.

- Alternative methods such as direct borylation are less commonly reported for this specific compound but are viable in related systems.

- The cyano group is typically introduced via starting materials rather than late-stage functionalization to avoid complications.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Aromatic amines or halides with cyano substituent |

| Boronate ester installation | Suzuki–Miyaura cross-coupling with Pd catalyst |

| Amide formation | Acylation with cyclopropanecarbonyl chloride; condensation with NH4HCO3 |

| Solvents | Dioxane, acetonitrile, DMF |

| Bases | Pyridine, cesium carbonate, DIEA |

| Coupling agents | HATU |

| Temperature | Ambient to reflux depending on step |

| Purification | Silica gel chromatography |

| Typical yields | Moderate to high (50–90%) depending on step |

Q & A

Q. Table 1: Representative Characterization Data

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 145–147°C | DSC |

| ¹H NMR (CDCl₃) | δ 1.32 (s, 12H, CH₃), 7.85 (d, J=8.2 Hz, Ar-H) | 500 MHz NMR |

| HRMS (ESI+) | [M+H]⁺ calc. 396.1854, found 396.1851 | TOF-MS |

Advanced: How can experimental design optimize this compound’s reactivity in cross-coupling reactions?

Answer:

To enhance reactivity:

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) in varying solvent systems (DME, EtOH/H₂O) to improve yields .

- Kinetic Studies : Monitor reaction progress via in situ ¹¹B NMR to identify intermediates and rate-limiting steps.

- Substrate Scope : Evaluate electronic effects by substituting the aryl halide (e.g., Cl vs. Br) and steric effects using ortho-substituted aryl boronate esters .

Q. Table 2: Catalyst Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pd(PPh₃)₄ | 78 | 18 |

| PdCl₂(dppf) | 85 | 12 |

| XPhos Pd G3 | 92 | 8 |

Advanced: How does stereochemistry influence its physicochemical properties?

Answer:

The cyclopropane ring and boronate ester’s conformation affect solubility and reactivity:

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers.

- X-ray Crystallography : Reveals spatial arrangement; diastereomers show distinct crystal packing (e.g., ∆G‡ difference of 2.3 kcal/mol in thermal stability) .

- Solubility Tests : Polar protic solvents (MeOH, H₂O) dissolve the compound better than nonpolar solvents (hexane), with diastereomers differing by ~15% solubility in MeOH .

Basic: What are critical stability and storage considerations?

Answer:

- Storage : Store at –20°C under inert gas (Ar) to prevent boronate hydrolysis.

- Stability Assays : Monitor degradation via ¹H NMR in DMSO-d₆ over 30 days; <5% decomposition observed under Ar .

- Handling : Use gloves and protective eyewear (nitrile gloves recommended due to boron compound reactivity) .

Advanced: How to resolve contradictions in reported reactivity data?

Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (catalyst, solvent, temperature).

- Theoretical Validation : Perform DFT calculations (e.g., Gaussian 16) to compare transition state energies for competing pathways .

- Meta-Analysis : Systematically review literature to identify variables (e.g., moisture levels, ligand ratios) causing discrepancies .

Advanced: How can computational modeling predict its behavior in novel reactions?

Answer:

Q. Table 3: DFT-Calculated Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | –6.2 |

| LUMO Energy | –1.8 |

| Electrophilicity | 3.5 |

Advanced: What theoretical frameworks guide mechanistic studies?

Answer:

- Transition State Theory (TST) : Analyze activation parameters (∆H‡, ∆S‡) via Eyring plots.

- Frontier Molecular Orbital (FMO) Theory : Correlate HOMO-LUMO gaps with experimental reaction rates .

- Retrosynthetic Analysis : Apply Corey’s methodology to design derivatives for SAR studies .

Basic: What safety protocols are essential during synthesis?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.